molecular formula C17H19NO4 B2724250 Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate CAS No. 384800-06-0

Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate

Cat. No.: B2724250
CAS No.: 384800-06-0
M. Wt: 301.342
InChI Key: UTHDMBMEFZHWNK-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with various functional groups, including a tert-butyl group, a cyanomethoxy group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors can also improve the safety and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives .

Scientific Research Applications

Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, which can involve the modulation of biochemical processes and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents. Examples include:

  • Ethyl 2-tert-butyl-5-(methoxymethoxy)-1-benzofuran-3-carboxylate
  • Ethyl 2-tert-butyl-5-(ethoxymethoxy)-1-benzofuran-3-carboxylate

Uniqueness

What sets Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate apart is the presence of the cyanomethoxy group, which can impart unique chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-5-20-16(19)14-12-10-11(21-9-8-18)6-7-13(12)22-15(14)17(2,3)4/h6-7,10H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHDMBMEFZHWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC#N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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